(Bis(trimethylsilyl))telluride
Overview
Description
(Bis(trimethylsilyl))telluride is an organotellurium compound with the chemical formula C6H18Si2Te. It is a colorless liquid or solid with a distinctive odor and is soluble in organic solvents such as ether and carbon disulfide . This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
The primary targets of (Bis(trimethylsilyl))telluride are pre-formed colloidal metal nanoparticles . These nanoparticles react with this compound to form their corresponding tellurides .
Mode of Action
This compound interacts with its targets, the metal nanoparticles, and converts them into their corresponding tellurides . For instance, nanoparticles of Pd, Pt, and Ni convert into nanoscale particles of the layered transition metal dichalcogenides PdTe2, PtTe2, and NiTe2 upon reaction with this compound .
Biochemical Pathways
The interaction of this compound with metal nanoparticles leads to the formation of nanoscale transition metal tellurides . This process expands the toolbox of solution-phase reactions converting metal nanoparticle reagents to derivative compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a boiling point of 74°c (11 mmhg) .
Result of Action
The result of the action of this compound is the formation of nanoscale transition metal tellurides . These tellurides are important materials for a variety of applications, including thermoelectrics, catalysis, superconductivity, electronics, and optics .
Action Environment
This compound is stable in air but reacts with strong oxidizing agents . It’s sensitive and reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of oxidizing agents .
Preparation Methods
(Bis(trimethylsilyl))telluride can be synthesized through several methods. One common method involves the reaction of tellurium with trimethylchlorosilane in an organic solvent . Another approach is the solution-phase synthesis using metal nanoparticle reagents. For instance, pre-formed colloidal metal nanoparticles react with this compound to form corresponding tellurides . This method is particularly useful for synthesizing nanoscale transition metal tellurides, which have applications in thermoelectrics, catalysis, and electronics .
Chemical Reactions Analysis
(Bis(trimethylsilyl))telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with strong oxidizing agents and can reduce carbonyl compounds such as aldehydes and ketones . In the presence of metal nanoparticles, it forms metal tellurides, such as PdTe2, PtTe2, and NiTe2 . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Scientific Research Applications
(Bis(trimethylsilyl))telluride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of organotellurium compounds and metal tellurides . Industrially, it is used in the production of thin films and coatings through atomic layer deposition (ALD) techniques . Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Comparison with Similar Compounds
(Bis(trimethylsilyl))telluride is similar to other organotellurium compounds, such as bis(triethylsilyl)tellurane and perfluoroalkyl trimethylstannyl tellurides . it is unique in its ability to form nanoscale transition metal tellurides with specific properties and applications . Compared to its analogs, this compound offers greater versatility and reactivity, making it a preferred choice for certain chemical syntheses and industrial processes.
Conclusion
This compound is a versatile and reactive organotellurium compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form valuable products makes it an important compound for scientific research and industrial production.
Properties
IUPAC Name |
trimethyl(trimethylsilyltellanyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDCDZDSJKQVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Te][Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2Te | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288365 | |
Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-16-0 | |
Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,3,3-Hexamethyldisilatellurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (BIS(TRIMETHYLSILYL))TELLURIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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